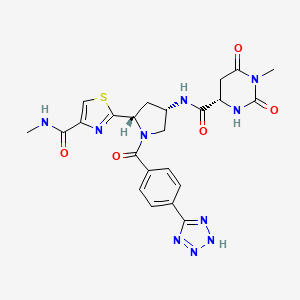

Naa50-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H24N10O5S |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

N-methyl-2-[(2S,4S)-4-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]-1-[4-(2H-tetrazol-5-yl)benzoyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C23H24N10O5S/c1-24-19(35)15-10-39-21(26-15)16-7-13(25-20(36)14-8-17(34)32(2)23(38)27-14)9-33(16)22(37)12-5-3-11(4-6-12)18-28-30-31-29-18/h3-6,10,13-14,16H,7-9H2,1-2H3,(H,24,35)(H,25,36)(H,27,38)(H,28,29,30,31)/t13-,14-,16-/m0/s1 |

InChI Key |

SYFLGRBSBZONAM-DZKIICNBSA-N |

Isomeric SMILES |

CNC(=O)C1=CSC(=N1)[C@@H]2C[C@@H](CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)[C@@H]5CC(=O)N(C(=O)N5)C |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)C2CC(CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)C5CC(=O)N(C(=O)N5)C |

Origin of Product |

United States |

Foundational & Exploratory

Naa50-IN-1: A Potent and Specific Inhibitor of N-α-Acetyltransferase 50 (Naa50)

An In-Depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-acetyltransferase 50 (Naa50) is a crucial enzyme involved in the N-terminal acetylation of proteins, a widespread modification impacting protein function and stability. Naa50 plays a critical role in fundamental cellular processes, most notably in ensuring proper sister chromatid cohesion during mitosis. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. Naa50-IN-1 (also known as compound 4a) has emerged as a potent and specific small molecule inhibitor of Naa50. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, structural interactions with Naa50, and its impact on cellular pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating Naa50 and its inhibitors.

Introduction to Naa50

Naa50 is a catalytic subunit of the N-terminal acetyltransferase E (NatE) complex, which also includes Naa10 and Naa15.[1][2] It is responsible for acetylating the N-terminus of proteins that retain their initiator methionine.[1] A key function of Naa50 is its essential role in sister chromatid cohesion, the process that holds duplicated chromosomes together until their segregation during cell division.[1][2] Depletion of Naa50 leads to cohesion defects and mitotic arrest. Functionally, Naa50 promotes the binding of the cohesion regulator sororin to the cohesin complex. Interestingly, Naa50's role in cohesion is antagonistic to that of the NatA complex. Given its critical role in cell cycle progression, Naa50 is being explored as a potential target in oncology.

This compound: A Specific Inhibitor of Naa50

This compound was identified through DNA-encoded library screening as a potent and selective inhibitor of Naa50. It demonstrates high affinity for the substrate-binding pocket of the enzyme.

Mechanism of Action

Biochemical and biophysical studies have revealed that this compound acts as a competitive inhibitor with respect to the peptide substrate and an uncompetitive inhibitor with respect to the acetyl-CoA (AcCoA) cofactor. This suggests that this compound binds to the Naa50-AcCoA complex, preventing the subsequent binding and acetylation of protein substrates.

The binding of AcCoA to Naa50 induces a conformational change that enhances the binding affinity of this compound. Kinetic studies have shown that the increased affinity is primarily due to a slower dissociation rate of the inhibitor from the Naa50-AcCoA complex.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related compound, 3a.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (4a) | Biochemical Inhibition | IC50 | 7 nM | |

| Surface Plasmon Resonance (SPR) | Kd (vs. Apo Naa50) | 260 nM | ||

| Surface Plasmon Resonance (SPR) | Kd (vs. Naa50-AcCoA) | 65 nM | ||

| Compound 3a | Biochemical Inhibition | IC50 | 2.0 µM | |

| Surface Plasmon Resonance (SPR) | Kd (vs. Naa50-AcCoA) | 1.0 µM |

Structural Basis of Inhibition

The co-crystal structure of Naa50 in complex with AcCoA and this compound (PDB ID: 6WFN) provides a detailed view of the inhibitor's binding mode. This compound occupies the peptide-substrate binding pocket of Naa50.

Key Interactions

Analysis of the co-crystal structure reveals several key interactions between this compound and the Naa50 active site:

-

Hydrogen Bonds: The inhibitor forms hydrogen bonds with the backbone nitrogen atoms of Gln114 and other residues within the binding pocket.

-

Hydrophobic Interactions: this compound also engages in numerous hydrophobic interactions with surrounding amino acid residues, contributing to its high binding affinity.

The binding of this compound repositions the acetyl group of AcCoA, disrupting the catalytic geometry of the active site.

Signaling Pathway and Experimental Workflows

Naa50-Mediated Sister Chromatid Cohesion Pathway

Naa50 plays a crucial role in the establishment and maintenance of sister chromatid cohesion. Depletion of Naa50 weakens the interaction between the cohesin complex and its positive regulator, sororin. This leads to premature separation of sister chromatids. The function of Naa50 in promoting cohesion is antagonized by the NatA complex.

Caption: Naa50's role in the sister chromatid cohesion pathway.

Experimental Workflow for Naa50 Inhibition Analysis

A typical workflow to characterize a Naa50 inhibitor like this compound involves a series of biochemical and cell-based assays.

Caption: Workflow for characterizing Naa50 inhibitors.

Experimental Protocols

Biochemical Naa50 Inhibition Assay (DTNB-based)

This protocol is adapted from methods used for N-terminal acetyltransferases.

Principle: The assay measures the release of Coenzyme A (CoA) during the acetylation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Purified recombinant human Naa50

-

Acetyl-CoA (AcCoA)

-

Naa50 peptide substrate (e.g., MLGP-peptide)

-

This compound or other test compounds

-

DTNB

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

-

In a 96-well plate, add 50 µL of the reaction mixture containing Naa50 enzyme, peptide substrate, and DTNB in Assay Buffer.

-

Add 2 µL of the diluted this compound or DMSO (for control) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of AcCoA solution in Assay Buffer.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline for performing CETSA to confirm target engagement in a cellular context.

Principle: The binding of a ligand (this compound) to its target protein (Naa50) can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of Naa50 in the presence of this compound indicates target engagement.

Materials:

-

A549 cells (or other suitable cell line)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Naa50 antibody

-

Secondary antibody for Western blotting

-

PCR thermocycler or heating block

-

Centrifuge

-

Western blotting equipment

Procedure:

-

Culture A549 cells to confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Naa50 in the supernatant by Western blotting using an anti-Naa50 antibody.

-

Quantify the band intensities and plot the fraction of soluble Naa50 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

This protocol provides a general framework for SPR analysis of this compound binding to Naa50.

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (Naa50) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified recombinant human Naa50

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize Naa50 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized Naa50 surface and a reference surface.

-

Monitor the association and dissociation phases of the binding interaction in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

This compound is a valuable tool for studying the function of Naa50 and for the development of novel therapeutics targeting this enzyme. Its well-characterized mechanism of action, potent inhibitory activity, and specificity make it an ideal probe for elucidating the role of Naa50 in cellular processes and disease. This technical guide provides a comprehensive resource for researchers working with this compound, offering insights into its mechanism, quantitative data for experimental design, and detailed protocols for its characterization. Further research into the cellular effects of this compound will undoubtedly shed more light on the therapeutic potential of Naa50 inhibition.

References

Naa50-IN-1: A Potent and Specific Inhibitor of N-α-Acetyltransferase 50

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naa50-IN-1, also identified as Compound 4a, is a highly potent and specific small-molecule inhibitor of N-α-acetyltransferase 50 (Naa50).[1][2][3] Discovered through DNA-encoded library screening, this compound demonstrates significant potential as a chemical probe to investigate the biological functions of Naa50 and as a starting point for the development of novel therapeutics, particularly in the field of oncology. This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, including detailed data, experimental protocols, and pathway diagrams.

Introduction to Naa50

N-α-acetyltransferase 50 (Naa50) is a crucial enzyme responsible for the N-terminal acetylation of proteins, one of the most common protein modifications in eukaryotes.[4] Naa50 is the catalytic subunit of the NatE complex and plays a vital role in various cellular processes, including:

-

Sister Chromatid Cohesion: Naa50 is essential for the proper cohesion of sister chromatids during cell division, ensuring accurate chromosome segregation.

-

Chromosome Condensation: The enzyme is also involved in the process of chromosome condensation.

-

Regulation of Protein Stability: N-terminal acetylation can act as a degradation signal, influencing the cellular stability of proteins.

Given its critical role in cell cycle progression, Naa50 has emerged as a potential therapeutic target in oncology.

This compound: Mechanism of Action

This compound exhibits a specific and potent inhibitory activity against Naa50. Its mechanism of action has been characterized as:

-

Competitive with the Peptide Substrate: this compound binds to the active site of Naa50, directly competing with the natural peptide substrates of the enzyme.

-

Uncompetitive with Acetyl-CoA: The inhibitor binds to the enzyme-acetyl-CoA (AcCoA) complex, meaning its binding is enhanced by the presence of the cofactor.

This dual mechanism contributes to its high potency and specificity.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related compound, 3a, for comparison.

| Compound | Target | IC50 (nM) | Kd (nM) (SPR with AcCoA) | Notes |

| This compound (4a) | Naa50 | 7 | 27 | Specific and potent inhibitor. |

| Compound 3a | Naa50 | - | - | A related compound identified from the same screen, with comparatively weaker binding affinity and biochemical potency. |

Signaling Pathway and Experimental Workflow

Naa50 in Sister Chromatid Cohesion

The following diagram illustrates the role of Naa50 in the establishment of sister chromatid cohesion, a process critical for proper cell division. Inhibition of Naa50 by this compound disrupts this pathway.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow used to identify and characterize Naa50 inhibitors like this compound.

Experimental Protocols

Biochemical Inhibition Assay (Exemplar)

This protocol is a representative method for determining the IC50 of this compound against Naa50.

-

Reagents and Materials:

-

Recombinant human Naa50 enzyme

-

Acetyl-CoA (AcCoA)

-

Peptide substrate (e.g., MLGP-peptide)

-

This compound (serial dilutions)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., luminescence-based CoA detection kit)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of Naa50 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing both AcCoA and the peptide substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of CoA produced using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity (Exemplar)

This protocol provides a general outline for measuring the binding affinity (Kd) of this compound to Naa50.

-

Reagents and Materials:

-

Recombinant human Naa50 enzyme (biotinylated or with a capture tag)

-

This compound (serial dilutions)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated or Ni-NTA chip)

-

Running buffer (e.g., HBS-EP+)

-

AcCoA

-

-

Procedure:

-

Immobilize the tagged Naa50 enzyme onto the surface of the sensor chip.

-

Prepare a series of dilutions of this compound in running buffer containing a constant concentration of AcCoA.

-

Inject the different concentrations of this compound over the chip surface and monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface to remove the bound analyte.

-

Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA) (Exemplar)

CETSA is used to confirm target engagement in a cellular context.

-

Reagents and Materials:

-

Human cell line expressing Naa50 (e.g., HEK293T)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Antibodies against Naa50 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Treat cultured cells with either this compound or DMSO for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

-

Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble Naa50 in each sample by Western blotting.

-

A shift in the melting curve of Naa50 in the presence of this compound compared to the DMSO control indicates target engagement.

-

Conclusion

This compound is a valuable tool for the scientific community. Its high potency and specificity make it an excellent probe for elucidating the complex roles of Naa50 in cellular physiology and disease. Furthermore, its discovery provides a strong foundation for the development of novel therapeutic agents targeting N-terminal acetyltransferases for the treatment of cancer and other proliferative disorders. Continued research and optimization of this and related compounds may unlock new avenues for therapeutic intervention.

References

The Biological Role of Naa50 N-terminal Acetyltransferase: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alpha-acetyltransferase 50 (Naa50), a key enzyme in the N-terminal acetyltransferase (NAT) family, plays a critical role in a diverse array of cellular processes. As the catalytic subunit of the NatE complex, Naa50 is responsible for the N-terminal acetylation of a specific subset of proteins, a modification vital for protein stability, function, and localization. This technical guide provides a comprehensive overview of the core biological functions of Naa50, including its enzymatic activity, substrate specificity, and involvement in fundamental signaling pathways such as sister chromatid cohesion and stress responses. Furthermore, this document details its implications in human diseases, particularly cancer, and presents detailed experimental protocols for its study, positioning Naa50 as a potential therapeutic target.

Introduction to Naa50

N-terminal acetylation (NTA) is one of the most common protein modifications in eukaryotes, affecting up to 80-90% of all human proteins[1][2]. This process is catalyzed by a family of N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group of the N-terminal amino acid of a protein[1]. Naa50, also known as N-alpha-acetyltransferase 50 or NatE catalytic subunit, is a crucial member of this enzyme family[3][4].

In humans and other metazoans, Naa50 can exist as a standalone enzyme or as a catalytic subunit of the NatE complex, where it associates with Naa10 (the catalytic subunit of the NatA complex) and Naa15 (the auxiliary subunit of the NatA complex). While Naa10 primarily acetylates proteins where the initiator methionine has been cleaved, Naa50 is responsible for acetylating the N-terminus of proteins that retain their initiator methionine. In contrast, the yeast homolog of Naa50 is catalytically inactive and is thought to primarily function in positioning the NatA complex at the ribosome exit tunnel.

Functionally, Naa50 has been implicated in a variety of critical cellular events. It is essential for proper sister chromatid cohesion during mitosis, and its depletion leads to mitotic arrest and chromosome segregation defects. In plants, Naa50 plays a vital role in development, growth, and the regulation of stress responses, including the unfolded protein response and plant immunity. Emerging evidence also points to a significant role for Naa50 in cancer, where it is often overexpressed and its levels correlate with patient prognosis.

This guide aims to provide a detailed technical overview of Naa50, summarizing the current understanding of its biological functions, presenting quantitative data on its activity, and offering detailed protocols for its experimental investigation.

Molecular and Catalytic Properties of Naa50

Naa50 is a GCN5-related N-acetyltransferase (GNAT) family member characterized by a conserved catalytic domain. It exhibits both Nα-terminal acetyltransferase and, in some contexts, Nε-autoacetyltransferase activity.

Enzymatic Activity and Substrate Specificity

Naa50 demonstrates a broad substrate specificity, primarily targeting proteins that retain their initiator methionine (iMet). It can acetylate the iMet of most peptides, with the notable exception of those having a proline in the second position. The enzyme preferentially acetylates N-termini starting with Met-Leu, Met-Ile, Met-Phe, and Met-Trp. More comprehensive analyses have shown that a peptide with Met-Met at the first two positions is an optimal substrate for human Naa50.

Quantitative Data on Naa50 Activity

The enzymatic activity of Naa50 has been characterized using various peptide substrates. The following tables summarize key quantitative data regarding its kinetic parameters, substrate specificity, and inhibition.

| Table 1: Kinetic Parameters of Naa50 for Various Peptide Substrates | |||

| Organism | Peptide Substrate | **Specific Activity (nmol min⁻¹ mg⁻¹) ** | Reference |

| Arabidopsis thaliana | MLGP | ≥ 1.38 | |

| Homo sapiens | M-L-G-P-E | kcat = 7.2 min⁻¹ | |

| Homo sapiens | M-L-D-P-E | kcat = 7.2 min⁻¹ | |

| Chaetomium thermophilum | MVNALE | kcat/Km = 2.0 ± 0.2 mM⁻¹s⁻¹ | |

| Neurospora crassa | MVNALE | kcat/Km = 0.5 ± 0.1 mM⁻¹s⁻¹ |

| Table 2: Substrate Specificity of Human Naa50 | |

| N-terminal Sequence | Activity |

| Met-Xaa (where Xaa is not Proline) | Acetylated |

| Met-Met-Ala-Ala | Optimal Substrate |

| Met-Pro-Ala-Ala | Not Acetylated |

| Ser-Glu-Ser-Ser | Not a Substrate |

| Data compiled from references. |

Naa50 Inhibitors

The development of specific inhibitors for NATs is an active area of research, with potential therapeutic applications in oncology. Several inhibitors targeting Naa50 have been identified and characterized.

| Table 3: Inhibitors of Human Naa50 | ||||

| Inhibitor | Type | IC50 | Ki | Reference |

| Compound 1 (bisubstrate analog) | Potent Inhibitor | - | - | |

| Compound 3a | DEL-identified binder | 2.0 µM | - | |

| Compound 4a | DEL-identified binder | 7 nM | - | |

| CoA-Ac-MLG7 | Slow tight binding inhibitor | - | 8 nM | |

| DEL: DNA Encoded Library |

Biological Roles and Signaling Pathways

Naa50 is integral to several fundamental cellular processes, and its dysregulation can have profound physiological consequences.

Sister Chromatid Cohesion and Mitosis

A crucial role of Naa50 is in ensuring the proper cohesion of sister chromatids during the S phase of the cell cycle, which is essential for accurate chromosome segregation during mitosis. Depletion of Naa50 in human cells leads to weakened binding of the cohesion regulator sororin to the cohesin complex, resulting in premature sister chromatid separation and mitotic arrest. Interestingly, Naa50 and the NatA complex appear to have antagonistic roles in this process; co-depletion of NatA can rescue the cohesion defects caused by Naa50 depletion.

Plant Growth, Development, and Stress Response

In plants such as Arabidopsis thaliana, Naa50 is essential for normal growth and development. Loss-of-function mutants exhibit severe dwarfism, sterility, and defects in root development. This phenotype is linked to impaired auxin distribution due to the mislocalization of PIN auxin transporters.

Naa50 also functions as a negative regulator of stress signaling. Loss of Naa50 leads to the constitutive activation of defense response pathways and heightened sensitivity to osmotic stress. This is associated with the induction of endoplasmic reticulum (ER) stress, as evidenced by the increased expression of ER stress markers and splicing of bZIP60 mRNA. Naa50 has been shown to interact with ENHANCED DISEASE RESISTANCE 1 (EDR1), a negative regulator of plant defense, suggesting a mechanism by which Naa50 dampens stress responses.

Role in Cancer

There is growing evidence linking Naa50 to cancer pathogenesis. Pan-cancer analyses have revealed that Naa50 is overexpressed in a majority of cancer types, including lung, colon, and breast cancer. Elevated Naa50 expression often correlates with a poor prognosis for patients. In lung adenocarcinoma, knockout of Naa50 has been shown to significantly inhibit cell proliferation and is associated with the regulation of the cell cycle. Furthermore, Naa50 expression levels have been linked to the infiltration of various immune cells in the tumor microenvironment, suggesting it may be a valuable therapeutic target.

| Table 4: Naa50 Expression in Various Cancer Types (TCGA Data) | |

| Cancer Type | Relative NAA50 mRNA Expression (Tumor vs. Normal) |

| Bladder Urothelial Carcinoma (BLCA) | Increased |

| Breast invasive carcinoma (BRCA) | Increased |

| Colon adenocarcinoma (COAD) | Increased |

| Head and Neck squamous cell carcinoma (HNSC) | Increased |

| Liver hepatocellular carcinoma (LIHC) | Increased |

| Lung adenocarcinoma (LUAD) | Increased |

| Stomach adenocarcinoma (STAD) | Increased |

| Data compiled from The Cancer Genome Atlas (TCGA) as reported in reference. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Naa50.

In Vitro N-terminal Acetyltransferase Activity Assay (Fluorescence-based)

This protocol describes a continuous fluorescence-based assay to measure the enzymatic activity of recombinant Naa50 by detecting the production of Coenzyme A (CoA) using the fluorescent probe ThioGlo4.

Materials:

-

Recombinant human Naa50 protein

-

Acetyl-CoA (AcCoA)

-

Peptide substrate (e.g., MLGP-NH2)

-

ThioGlo4

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

-

384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of AcCoA in nuclease-free water.

-

Prepare a 10 mM stock solution of the peptide substrate in nuclease-free water.

-

Prepare a 1.5 mM stock solution of ThioGlo4 in DMSO.

-

-

Reaction Setup:

-

In a 384-well plate, prepare a reaction mixture with a final volume of 100 µL per well.

-

Add the following components in order:

-

Assay Buffer

-

Recombinant Naa50 to a final concentration of 0.1 µM.

-

ThioGlo4 to a final concentration of 15 µM.

-

Peptide substrate to the desired concentration (e.g., for kinetic analysis, vary the concentration from 0-500 µM).

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding AcCoA to a final concentration of 10 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) with excitation at 400-415 nm and emission at 460-485 nm.

-

-

Data Analysis:

-

Determine the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve with known concentrations of CoA to convert the fluorescence signal to the concentration of product formed.

-

For kinetic analysis, plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Co-immunoprecipitation (Co-IP) of Naa50-containing Complexes

This protocol is for the immunoprecipitation of Naa50 to identify its interaction partners, such as Naa10 and Naa15 in the NatE complex, from cell lysates.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Anti-Naa50 antibody (IP-grade)

-

Control IgG antibody

-

Protein A/G agarose beads

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with 300 mM NaCl.

-

Elution Buffer: 1x SDS-PAGE sample buffer.

-

Microcentrifuge and tubes.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-Naa50 antibody or control IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with Wash Buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., anti-Naa10, anti-Naa15).

-

Cellular Thermal Shift Assay (CETSA) for Naa50 Target Engagement

CETSA is used to verify the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

-

Cultured cells (e.g., A549)

-

Test compound (potential Naa50 inhibitor) and DMSO (vehicle control)

-

PBS

-

Lysis Buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Equipment for Western blotting

Procedure:

-

Compound Treatment:

-

Treat cultured cells with the test compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Analysis:

-

Collect the supernatant and analyze the amount of soluble Naa50 at each temperature by Western blotting.

-

Quantify the band intensities.

-

-

Data Interpretation:

-

Plot the percentage of soluble Naa50 against the temperature for both the compound-treated and DMSO-treated samples.

-

A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes Naa50.

-

Conclusion and Future Directions

Naa50 N-terminal acetyltransferase is a multifaceted enzyme with indispensable roles in fundamental cellular processes, from ensuring genomic stability during cell division to orchestrating developmental programs and stress responses. Its widespread overexpression in various cancers and its correlation with poor patient outcomes underscore its potential as a valuable biomarker and a promising target for novel anti-cancer therapies.

The methodologies detailed in this guide provide a robust framework for the further investigation of Naa50's biological functions and for the screening and characterization of its inhibitors. Future research should focus on elucidating the full spectrum of Naa50 substrates to better understand its diverse cellular roles. Furthermore, a deeper understanding of the molecular mechanisms by which Naa50 contributes to tumorigenesis will be crucial for the development of effective Naa50-targeted cancer therapies. The continued exploration of this vital enzyme holds great promise for advancing our knowledge of cellular regulation and for opening new avenues in drug discovery.

References

- 1. Characterization of Specific N-α-Acetyltransferase 50 (Naa50) Inhibitors Identified Using a DNA Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Opposing Functions of the N-terminal Acetyltransferases Naa50 and NatA in Sister-chromatid Cohesion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Naa50 as a Cancer Target: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-acetyltransferase 50 (Naa50) is an enzyme responsible for N-terminal acetylation, a common protein modification in eukaryotes. Emerging evidence points to a critical role for Naa50 in cancer pathogenesis. Pan-cancer analysis reveals that Naa50 is frequently overexpressed in a wide range of tumors, and this elevated expression often correlates with a poor prognosis for patients.[1][2] Functionally, Naa50 is implicated in crucial cellular processes that are often hijacked in cancer, including cell cycle progression, proliferation, and the modulation of the tumor immune microenvironment.[1][2][3] Specifically, Naa50 has been shown to be essential for proper sister chromatid cohesion during mitosis, a process vital for accurate cell division.

The manipulation of N-terminal acetyltransferases (NATs) in cancer cells can trigger cell cycle arrest, apoptosis, or autophagy, highlighting their potential as therapeutic targets. The knockdown of Naa50, for instance, has been demonstrated to significantly inhibit the proliferation of lung adenocarcinoma cell lines. These findings collectively underscore Naa50 as a compelling target for the development of novel anti-cancer therapies.

This technical guide provides an in-depth overview of the target validation of Naa50 in cancer cells, with a focus on a potent and selective inhibitor, Naa50-IN-1. We present key quantitative data, detailed experimental protocols for cellular assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in this field.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and the impact of Naa50 modulation on cancer cell lines.

Table 1: Inhibitory Potency of this compound

| Compound Name | Target | IC50 | Assay Type | Reference |

| This compound (Compound 4a) | Naa50 | 7 nM | Biochemical |

Table 2: Effects of Naa50 Knockdown on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Result | Reference |

| H1299 | Lung Adenocarcinoma | CCK-8, EdU | Significant inhibition of proliferation | |

| PC9 | Lung Adenocarcinoma | CCK-8, EdU | Significant inhibition of proliferation |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the validation of Naa50 as a therapeutic target.

Cell Proliferation Assays

a) CCK-8 (Cell Counting Kit-8) Assay

This colorimetric assay measures cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., H1299, PC9)

-

96-well plates

-

Complete culture medium

-

This compound or siRNA targeting Naa50

-

CCK-8 solution

-

Microplate reader

-

-

Protocol:

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours (37°C, 5% CO2).

-

Treat cells with various concentrations of this compound or transfect with Naa50 siRNA. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group.

-

b) EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

This assay directly measures DNA synthesis, providing a precise assessment of cell proliferation.

-

Materials:

-

Cancer cell lines cultured on coverslips

-

Complete culture medium

-

This compound or siRNA targeting Naa50

-

EdU solution (10 µM)

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

-

-

Protocol:

-

Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with this compound or siRNA as described for the CCK-8 assay.

-

Add EdU to the culture medium to a final concentration of 10 µM and incubate for a period that allows for incorporation (e.g., 2 hours).

-

Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with Hoechst 33342.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

-

Cell Migration and Invasion Assays

a) Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

-

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Complete culture medium (can be serum-free to inhibit proliferation)

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium, with or without the Naa50 inhibitor.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Measure the width of the wound at different points for each image and calculate the rate of wound closure over time.

-

b) Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Materials:

-

Transwell inserts (with a porous membrane, typically 8 µm pores)

-

24-well plates

-

Matrigel or a similar basement membrane extract

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixative (e.g., methanol)

-

Stain (e.g., 0.1% crystal violet)

-

Microscope

-

-

Protocol:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert. The Naa50 inhibitor can be added to this cell suspension.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Target Engagement Assays

a) Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

-

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or a thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against Naa50

-

-

Protocol:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble Naa50 at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

b) Chemoproteomics

This approach identifies the cellular targets of a compound on a proteome-wide scale.

-

Materials:

-

A modified version of this compound containing a clickable handle (e.g., an alkyne group)

-

Cancer cell line

-

Lysis buffer

-

Biotin-azide for click chemistry reaction

-

Streptavidin beads for enrichment

-

Mass spectrometer

-

-

Protocol:

-

Treat cells with the alkyne-modified this compound probe.

-

Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-bound proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Elute the bound proteins and identify them using mass spectrometry.

-

In a competitive experiment, pre-treatment with the unmodified this compound should reduce the signal from Naa50, confirming it as a specific target.

-

Visualizations

The following diagrams illustrate the proposed signaling pathway of Naa50 in cancer cells and a general workflow for its target validation.

Figure 1. Proposed signaling pathway of Naa50 in cancer cell cycle regulation.

Figure 2. General workflow for the target validation of Naa50 in cancer cells.

Conclusion

The overexpression of Naa50 in numerous cancers and its integral role in cell cycle control and proliferation make it a promising therapeutic target. The potent and selective inhibitor, this compound, serves as a valuable tool for probing the function of Naa50 and for validating its potential in oncology drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the therapeutic potential of targeting Naa50 in cancer. Further studies, including in vivo validation, are warranted to translate these findings into novel cancer therapies.

References

The Role of Naa50 in Sister Chromatid Cohesion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sister chromatid cohesion, the process that holds replicated chromosomes together until anaphase, is fundamental for accurate chromosome segregation. This process is mediated by the cohesin complex and a host of regulatory proteins. N-terminal acetylation, a common protein modification, has emerged as a critical regulatory mechanism in this pathway. This technical guide provides an in-depth examination of N-alpha-acetyltransferase 50 (Naa50), also known as San, and its essential role in establishing and maintaining sister chromatid cohesion in metazoans. We will dissect its molecular mechanism, its interplay with other regulatory factors, and the experimental evidence that underpins our current understanding. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated molecular pathways and workflows.

Introduction to Naa50 and Sister Chromatid Cohesion

Faithful transmission of the genome during cell division is paramount for cellular and organismal health. Errors in this process can lead to aneuploidy, a hallmark of cancer and various developmental disorders[1]. Sister chromatid cohesion is the cellular mechanism that ensures replicated chromosomes, or sister chromatids, remain physically tethered from the S phase of the cell cycle until their segregation at the metaphase-to-anaphase transition[1][2]. This tethering is established by the cohesin complex, a ring-shaped structure composed of Smc1, Smc3, Scc1 (also known as Rad21), and SA1/2 subunits[3][4].

The function of cohesin is tightly regulated. A key step in establishing stable cohesion is the acetylation of the Smc3 subunit by the ESCO1 and ESCO2 acetyltransferases during S phase. This modification counteracts the activity of Wapl, a protein that promotes cohesin's release from chromatin.

Naa50 is an N-terminal acetyltransferase (NAT) that catalyzes the transfer of an acetyl group to the N-terminal amino acid of nascent polypeptides. In metazoans, Naa50 has a distinct and critical role in sister chromatid cohesion, independent of the canonical ESCO1/2 pathway. Depletion of Naa50 leads to severe cohesion defects, premature separation of sister chromatids, and mitotic arrest, highlighting its importance in cell cycle progression.

The Core Mechanism of Naa50 in Cohesion

Naa50's primary role in cohesion is to ensure the stable association of the cohesin complex with chromatin during S phase. It achieves this by promoting the interaction between cohesin and its positive regulator, Sororin.

Promotion of Sororin-Cohesin Interaction

Studies in human cells have shown that the depletion of Naa50 weakens the binding of Sororin to the cohesin complex. Sororin is a crucial cohesion factor that stabilizes cohesin on chromatin by antagonizing the cohesin-releasing activity of Wapl. By facilitating the Sororin-cohesin interaction, Naa50 indirectly prevents premature cohesin dissociation from chromatin, thereby establishing robust sister chromatid cohesion.

This function is independent of the well-established Smc3 acetylation pathway. Experiments have demonstrated that depleting Naa50 has no effect on the level of Smc3 acetylation mediated by ESCO1 and ESCO2. This indicates that Naa50 operates through a distinct, parallel mechanism to ensure cohesion establishment. The catalytic acetyltransferase activity of Naa50 is essential for this function.

Antagonistic Relationship with the NatA Complex

Naa50 physically interacts with the N-terminal acetyltransferase A (NatA) complex. Strikingly, Naa50 and NatA play opposing roles in sister chromatid cohesion. Depletion of Naa50 causes cohesion defects, but co-depletion of the NatA complex (either the Naa10 or Naa15 subunit) rescues these defects and the subsequent mitotic arrest. This antagonistic relationship suggests that Naa50 and NatA acetylate different substrates that have opposing effects on cohesion. The identification of these respective substrates remains a key area of investigation.

Potential Substrates: The Case of Scc1 in Drosophila

While the direct substrate of Naa50 responsible for cohesion in human cells is not yet definitively identified, research in Drosophila has provided significant clues. In this organism, Naa50 (San) N-terminally acetylates the Scc1 cohesin subunit. This modification is proposed to be crucial for the proper interaction between Scc1 and Smc3, and consequently for the establishment and/or maintenance of cohesion. This finding suggests that direct modification of cohesin components is a plausible mechanism for Naa50's function.

Quantitative Analysis of Naa50 Depletion Phenotypes

Depletion of Naa50 via RNA interference (RNAi) results in distinct and quantifiable cellular phenotypes, primarily defects in sister chromatid cohesion and a subsequent block in mitosis.

| Phenotype Assessed | Cell Line | Condition | Result | Reference |

| Premature Sister Chromatid Separation | HeLa | Control (Mock) | <10% of mitotic cells show separated chromatids | |

| HeLa | Naa50 siRNA | ~50% of mitotic cells show separated chromatids | ||

| HeLa | Naa50 siRNA + Wapl siRNA | Phenotype rescued to control levels | ||

| HeLa | Naa50 siRNA + NatA siRNA | Phenotype rescued to control levels | ||

| Mitotic Index | 293FT | Control (Mock) | Baseline mitotic index | |

| 293FT | Naa50 siRNA | Significant increase in mitotic index (mitotic arrest) | ||

| HeLa | Control (Mock) | Baseline mitotic index | ||

| HeLa | Naa50 siRNA | Significant increase in mitotic index (mitotic arrest) |

Table 1: Summary of quantitative data from studies on Naa50 depletion.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of Naa50 in sister chromatid cohesion.

RNA Interference (RNAi) for Protein Depletion

This protocol is used to deplete Naa50 and other target proteins in cell lines like HeLa or 293FT to study the resulting phenotypes.

-

Cell Culture: Plate HeLa Tet-On cells at a density of 1.5 x 10^5 cells per well in a 6-well plate. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

siRNA Transfection: After 24 hours, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Prepare siRNA solution: Dilute 20 pmol of target siRNA (e.g., Naa50-specific siRNA) in 100 µL of Opti-MEM.

-

Prepare lipid solution: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the two solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add the 200 µL siRNA-lipid complex to the cells.

-

-

Incubation: Incubate cells for 48-72 hours post-transfection to allow for protein depletion.

-

Verification: Harvest a subset of cells to verify protein knockdown by immunoblotting.

Metaphase Chromosome Spreads

This technique is the gold standard for visualizing and quantifying sister chromatid cohesion defects.

-

Cell Synchronization and Arrest: Following RNAi, treat cells with 2 mM thymidine for 16 hours to synchronize them at the G1/S boundary. Release cells into fresh medium for 8 hours, then add 100 ng/mL nocodazole for 4-6 hours to arrest them in mitosis.

-

Cell Harvest: Collect mitotic cells by gentle shake-off.

-

Hypotonic Treatment: Pellet the cells and resuspend gently in 5 mL of hypotonic buffer (75 mM KCl). Incubate at 37°C for 15-20 minutes.

-

Fixation: Add 1 mL of fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Pellet the cells and resuspend in 5 mL of fixative. Repeat the fixation step two more times.

-

Spreading: Resuspend the final cell pellet in a small volume of fixative. Drop the cell suspension from a height onto a clean, humidified microscope slide.

-

Staining and Microscopy: Allow slides to air dry. Stain with 4′,6-diamidino-2-phenylindole (DAPI) or Giemsa. Image using a fluorescence or bright-field microscope. Score mitotic cells for paired vs. separated sister chromatids.

Immunoprecipitation (IP) and Immunoblotting

IP is used to study protein-protein interactions, such as the association between Sororin and the cohesin complex.

-

Cell Lysis: Harvest cells and lyse them in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-Smc1 or anti-Sororin). Incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold IP Wash Buffer.

-

Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the proteins of interest (e.g., probe anti-Smc1 IP with an anti-Sororin antibody).

Logical Relationship: Naa50 and NatA in Cohesion Control

The interplay between Naa50 and NatA provides a clear example of functional antagonism in a critical cellular process. The rescue of Naa50 depletion phenotypes by the simultaneous depletion of NatA is a powerful piece of genetic evidence for this opposing relationship.

Conclusion and Implications for Drug Development

Naa50 is an indispensable regulator of sister chromatid cohesion in metazoans. It functions by promoting the stable association of the Sororin-cohesin complex on chromatin, a mechanism that is distinct from the canonical Smc3 acetylation pathway and is antagonized by the NatA complex. The severe mitotic defects caused by its depletion underscore its importance for cell cycle fidelity.

For drug development professionals, Naa50 presents a potential therapeutic target. Given that cancer cells are often characterized by aneuploidy and a dependency on proper cell cycle progression, inhibiting Naa50 could selectively disrupt mitosis in rapidly proliferating tumor cells. The development of specific Naa50 inhibitors is an active area of research and may offer a novel strategy for anti-cancer therapies. Future research will need to fully elucidate the downstream substrates of Naa50 and NatA in human cells to understand the precise molecular switch that governs their antagonistic functions in chromosome segregation.

References

- 1. Opposing Functions of the N-terminal Acetyltransferases Naa50 and NatA in Sister-chromatid Cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing Functions of the N-terminal Acetyltransferases Naa50 and NatA in Sister-chromatid Cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

Naa50 enzyme function and substrates

An In-Depth Technical Guide to N-alpha-acetyltransferase 50 (Naa50): Function, Substrates, and Methodologies

Abstract

N-alpha-acetyltransferase 50 (Naa50) is a highly conserved enzyme with crucial roles in fundamental cellular processes. As a member of the N-alpha-acetyltransferase (NAT) family, its primary function is the acetylation of the N-terminal alpha-amino group of proteins that retain their initiator methionine.[1][2] Beyond this canonical role, Naa50 also exhibits N-epsilon-acetyltransferase (KAT) activity, leading to the acetylation of internal lysine residues, including autoacetylation.[1][3][4] Naa50 can function independently or as the catalytic subunit of the NatE complex, where it associates with the NatA complex (composed of Naa10 and Naa15 subunits). This interaction is dynamic and can modulate the activity of both enzymes. Functionally, Naa50 is indispensable for proper sister chromatid cohesion during mitosis, plays a vital role in organismal growth and development, and is implicated in stress responses and cancer progression. Its broad substrate specificity and involvement in critical pathways make it a subject of intense research and a potential target for therapeutic development. This guide provides a comprehensive overview of Naa50's enzymatic functions, substrate profile, regulatory pathways, and the experimental methodologies used for its characterization.

Core Functions of Naa50

Enzymatic Activity: A Dual-Function Acetyltransferase

Naa50 possesses two distinct acetyltransferase activities:

-

N-alpha-acetyltransferase (NAT) Activity: This is the principal function of Naa50. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of the N-terminal amino acid of a polypeptide chain. Specifically, Naa50 targets proteins where the initiator methionine is not cleaved off by methionine aminopeptidases.

-

N-epsilon-acetyltransferase (KAT) Activity: Naa50 can also catalyze the acetylation of the epsilon-amino group of specific lysine residues. This activity has been demonstrated through in vitro autoacetylation and the acetylation of other substrates like histone H4. However, the in vivo relevance of its KAT activity on substrates other than itself is still under investigation. Human Naa50 has been shown to autoacetylate on lysines 34, 37, and 140.

The NatE Complex and Interaction with NatA

In many eukaryotes, including humans, Naa50 associates with the NatA complex (comprising the catalytic subunit Naa10 and the auxiliary subunit Naa15) to form the NatE complex. This interaction is primarily mediated by the Naa15 subunit. The formation of the NatE complex appears to be a major mechanism for N-terminal acetylation at the ribosome exit tunnel.

The functional relationship between Naa50 and NatA is complex and can be antagonistic.

-

In human cells, Naa50 can negatively regulate the N-alpha-acetyltransferase activity of the NatA complex.

-

Conversely, co-depletion of NatA can rescue the sister chromatid cohesion defects caused by Naa50 depletion, suggesting opposing roles in this process.

-

In yeast, the catalytically inactive ScNaa50 is thought to help position the NatA complex correctly at the ribosomal tunnel.

-

In some filamentous fungi, Naa50 does not appear to interact with NatA at all, highlighting species-specific adaptations.

Key Biological Roles

-

Sister Chromatid Cohesion: Naa50 is essential for the proper cohesion of sister chromatids during S phase and their subsequent segregation in mitosis. Its depletion leads to premature chromatid separation and mitotic arrest. This function is linked to promoting the binding of the cohesion regulator sororin to the cohesin complex, in a manner that appears to counteract the function of NatA.

-

Growth and Development: Knockout studies across a range of species have demonstrated that Naa50 is critical for normal growth and development. Loss of Naa50 in Arabidopsis thaliana results in severe dwarfism, infertility, and developmental defects. Similarly, Naa50 knockout in fungi and Drosophila leads to significant growth and developmental abnormalities.

-

Stress and Immune Response: In plants, Naa50 is a negative regulator of stress signaling. Loss of Naa50 induces constitutive endoplasmic reticulum (ER) stress and activates defense and immune response pathways, leading to senescence and cell death. It also plays a role in osmotic stress tolerance.

-

Role in Cancer: Naa50 is frequently overexpressed in various human cancers, and its high expression is often correlated with poor prognosis and reduced patient survival. It has been shown to regulate cell proliferation and the cell cycle in lung adenocarcinoma, making it a potential biomarker and therapeutic target in oncology.

Substrate Specificity of Naa50

N-alpha-Acetylation Substrates

Naa50 has a broad substrate specificity for N-terminal acetylation. Its canonical substrates are proteins that retain their initiator methionine (iMet). The enzyme recognizes the N-terminal methionine and can acetylate it when it is followed by a wide range of residues in the second position.

-

Recognition Motif: The general substrate motif is Met-Xaa- , where Xaa can be most amino acids except for Proline.

-

Optimal Substrates: In vitro studies using a tetrapeptide library identified Met-Met-Ala-Ala (MMAA) as the most efficiently catalyzed substrate for human Naa50. Peptides starting with methionine followed by a hydrophobic residue are generally ideal substrates.

-

Model Peptides: Synthetic peptides such as Met-Leu-Gly-Pro (MLGP) and Met-Leu-Gly-Thr-Glu (MLGTE) are commonly used as model substrates in enzymatic assays.

N-epsilon-Acetylation Substrates

-

Autoacetylation: Naa50 is capable of auto-acetylation on specific internal lysine residues. This modification may serve a regulatory function.

-

Histone H4: Human Naa50 can acetylate histone H4 in vitro, though this has not been confirmed in vivo.

Novel Substrates

-

Serotonin: Recent research has shown that human Naa50 possesses serotonin N-acetyltransferase (SNAT) activity in vitro, converting serotonin to N-acetylserotonin, the precursor to melatonin. This suggests a potential, previously unknown role for Naa50 in melatonin biosynthesis, which could occur in tissues that do not express the canonical SNAT enzyme.

Quantitative Analysis of Naa50 Activity

Quantitative data from kinetic studies and inhibitor binding assays are crucial for understanding enzyme efficiency and for the development of specific inhibitors.

| Enzyme Ortholog | Substrate | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) | Reference |

| C. thermophilum Naa50 (CtNaa50) | Acetyl-CoA | 52.7 ± 8.6 | 36.4 ± 1.8 | 0.69 ± 0.12 | |

| N. crassa Naa50 (NcNaa50) | Acetyl-CoA | 146.9 ± 12.1 | 95.9 ± 3.0 | 0.65 ± 0.06 | |

| Homo sapiens Naa50 (hNaa50) | Acetyl-CoA | 6.9 | 7 | ~1.01 | |

| Homo sapiens Naa50 (hNaa50) | MLGP-RRR Peptide | ~75 | 7 | ~0.09 |

Table 1: Michaelis-Menten Kinetic Parameters of Naa50 Orthologs.

| Inhibitor Compound | Type | Affinity / Potency | Reference |

| CoA-Ac-MLG7 | Bisubstrate Analogue | Ki* = 8 nM | |

| Compound 3a | DEL-derived Small Molecule | BC IC50 = 2.0 μM | |

| Compound 4a | DEL-derived Small Molecule | Kd = 1.0 μM |

Table 2: Inhibitor Affinities and Potencies for Human Naa50.

Signaling and Regulatory Pathways

The function of Naa50 is integrated into core cellular machinery, including protein synthesis and cell cycle control.

Caption: The NatE complex formation and function at the ribosome.

Caption: Antagonistic roles of Naa50 and NatA in sister chromatid cohesion.

Key Experimental Protocols

Characterizing Naa50's activity and identifying substrates or inhibitors requires specific biochemical and molecular biology techniques.

Caption: Workflow for an in vitro radiometric acetylation assay.

Protocol: In Vitro Radiometric Acetylation Assay

This method is a highly sensitive endpoint assay used to measure the incorporation of a radiolabeled acetyl group onto a substrate.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing KAT buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), purified recombinant Naa50 (e.g., 50 nM), the peptide substrate (e.g., 200 µM MLGP), and [3H]acetyl-CoA (e.g., 45 µM). Include a negative control where the enzyme is heat-inactivated.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an acid, such as 1% (v/v) trifluoroacetic acid.

-

Product Separation: Spot the reaction mixture onto P81 phosphocellulose paper or mix with SP Sepharose beads (for positively charged peptides). These matrices bind the peptide substrate while allowing the smaller, unreacted acetyl-CoA to be washed away.

-

Washing: Wash the matrix extensively with a suitable buffer (e.g., 10 mM HEPES pH 7.0) to remove all unbound radioactivity.

-

Quantification: Place the dried P81 paper or the bead slurry into a scintillation vial with a scintillation cocktail. Quantify the incorporated tritium using a scintillation counter.

-

Analysis: Calculate the specific activity based on the counts per minute (CPM), the specific activity of the [3H]acetyl-CoA, and the amount of enzyme used.

Caption: Workflow for a DTNB-based continuous spectrophotometric assay.

Protocol: DTNB-Based Continuous Spectrophotometric Assay

This assay continuously measures the production of Coenzyme A (CoA), a product of the acetylation reaction.

-

Reaction Setup: In a 96-well plate suitable for absorbance readings, prepare a 100 µL reaction solution containing buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), 200 µM acetyl-CoA, 200 µM DTNB, and the peptide substrate.

-

Initiation and Measurement: Pre-incubate the plate at 37°C in a microplate reader. Initiate the reaction by adding purified Naa50 (e.g., 2 µM). Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., for 30 minutes). The free thiol on the CoA product reacts with DTNB, releasing a yellow-colored product that absorbs at this wavelength.

-

Analysis: The rate of reaction is determined from the slope of the initial linear portion of the absorbance vs. time curve. This method is particularly useful for enzyme kinetics (determining Km and kcat) and for high-throughput screening of inhibitors.

Caption: Workflow for identifying inhibitors via DNA-Encoded Library (DEL) screening.

Protocol: DNA-Encoded Library (DEL) Screening for Inhibitor Discovery

DEL screening is a powerful method to identify novel small-molecule binders to a protein target from a vast chemical library.

-

Affinity Selection: Incubate a purified, polyhistidine-tagged human Naa50 protein construct (e.g., 250 pmol) with the DEL (containing billions of unique, DNA-tagged small molecules) in solution for 60 minutes to allow binding to reach equilibrium.

-

Immobilization: Introduce magnetic beads (e.g., Ni-NTA) to the solution to capture the His-tagged Naa50 along with any bound library members.

-

Washing: Perform extensive washing steps to remove all non-specifically bound and unbound library members.

-

Elution: Elute the bound library members from the beads, typically by heating to 75°C to denature the protein.

-

Identification: Amplify the DNA tags of the eluted molecules via PCR and identify them using next-generation sequencing.

-

Analysis: Analyze the sequencing data to identify compounds that were significantly enriched in the protein-containing sample compared to negative controls. These enriched compounds are considered "hits" for subsequent validation and characterization.

Conclusion and Future Directions

Naa50 is a multifaceted enzyme whose importance extends from the N-terminome to the integrity of the genome. Its dual enzymatic activities and complex interplay with the NatA complex underscore a sophisticated regulatory system governing protein function and cell division. The strong association of Naa50 with developmental processes and its dysregulation in cancer highlight its significance as a potential drug target. Future research will likely focus on elucidating the full in vivo substrate repertoire of its KAT activity, further defining its role in signaling pathways beyond mitosis, and advancing the development of potent and cell-permeable inhibitors. Such inhibitors would not only serve as valuable tool compounds to probe Naa50 biology but could also form the basis for novel therapeutic strategies in oncology and other diseases.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. Loss of the Acetyltransferase NAA50 Induces Endoplasmic Reticulum Stress and Immune Responses and Suppresses Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Naa50p (Nat5/San) Displays Both Protein Nα- and Nϵ-Acetyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Inhibiting N-Alpha-Acetyltransferase 50 (Naa50): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alpha-acetyltransferase 50 (Naa50) is a crucial enzyme involved in the N-terminal acetylation of proteins, a widespread modification impacting protein function and stability. Emerging evidence implicates Naa50 in fundamental cellular processes, including cell cycle progression and chromosome segregation. Notably, Naa50 is frequently overexpressed in various cancers, correlating with poor prognosis and making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of inhibiting Naa50. It summarizes key quantitative data on Naa50 inhibitors, details experimental protocols for studying Naa50, and visualizes its intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to exploring Naa50-targeted therapies.

Introduction to Naa50

Naa50, also known as N-acetyltransferase 13 (NAT13) or San, is a catalytic subunit of the N-terminal acetyltransferase E (NatE) complex, which also includes Naa10 and Naa15.[1][2] N-terminal acetylation is one of the most common protein modifications in eukaryotes and plays a vital role in regulating protein stability, subcellular localization, and protein-protein interactions.[2] Naa50 is essential for normal sister chromatid cohesion during mitosis, ensuring the faithful segregation of chromosomes.[2][3] Dysregulation of Naa50 has been linked to developmental disorders and is increasingly recognized for its role in oncology.

Pan-cancer analyses have revealed that Naa50 is overexpressed in a majority of cancers, and this heightened expression is often associated with a negative prognosis for patients. The knockdown of Naa50 has been shown to significantly inhibit the proliferation of cancer cells, particularly in lung adenocarcinoma, suggesting that Naa50 may function as an oncogene. These findings underscore the therapeutic potential of targeting Naa50 in cancer treatment.

Quantitative Data on Naa50 Inhibition

The development of potent and selective Naa50 inhibitors is a critical step in validating it as a therapeutic target. Recent efforts have led to the identification of small molecule inhibitors with nanomolar potency. The following tables summarize the available quantitative data on these inhibitors and the effects of Naa50 depletion on cancer cell lines.

Table 1: Biochemical Potency of Naa50 Inhibitors

| Compound | Biochemical IC50 (nM) | Ligand Efficiency (LE) | clogP | Reference |

|---|---|---|---|---|

| 1 | Potent (not specified) | 0.13 | -4.1 | |

| 3a | 2700 | - | - | |

| 4a | 7 | 0.29 | 0.6 |

| 5 | Equiponent to 4a | - | - | |

Table 2: Effect of Naa50 Knockdown on Lung Cancer Cell Proliferation

| Cell Line | Assay | Effect of Naa50 siRNA | Significance | Reference |

|---|---|---|---|---|

| H1299 | CCK-8 | Significant inhibition of proliferation | p < 0.01 | |

| PC9 | CCK-8 | Significant inhibition of proliferation | p < 0.01 | |

| H1299 | EdU | Significant inhibition of proliferation | p < 0.001 |

| PC9 | EdU | Significant inhibition of proliferation | p < 0.001 | |

Key Signaling Pathways Involving Naa50

Naa50's role in cellular function is multifaceted, extending to the regulation of the cell cycle, the response to cellular stress, and the modulation of the immune system. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Naa50's role in the sister chromatid cohesion pathway.

Caption: The impact of Naa50 inhibition on the ER stress response.

Caption: The influence of Naa50 on immune signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Naa50.

Naa50 Enzymatic Assay

This protocol is designed to measure the in vitro acetyltransferase activity of Naa50 using a synthetic peptide substrate.

Materials:

-

Recombinant human Naa50 protein

-

Acetyl-CoA

-

Naa50 substrate peptide (e.g., MLGP-peptide)

-

Assay buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

-

Detection reagent (e.g., DTNB or a fluorescence-based thiol probe)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, a specific concentration of Naa50 substrate peptide, and the Naa50 inhibitor to be tested (or DMSO as a vehicle control).

-

Initiate the reaction by adding a defined concentration of recombinant Naa50 enzyme to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution or by heat inactivation.

-

Add the detection reagent to quantify the amount of Coenzyme A (CoA) produced, which is proportional to the acetyltransferase activity.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition of Naa50 activity for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of an inhibitor to Naa50 within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Naa50 inhibitor

-

Lysis buffer: PBS with protease inhibitors

-

Anti-Naa50 antibody

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with the Naa50 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Perform Western blot analysis on the soluble fractions using an anti-Naa50 antibody to detect the amount of soluble Naa50 at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cell Proliferation Assays (CCK-8 and EdU)

These assays are used to assess the effect of Naa50 inhibition or knockdown on the proliferation of cancer cells.

4.3.1. CCK-8 Assay

Materials:

-

Cancer cell line (e.g., H1299 or PC9)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Naa50 inhibitor or transfect with Naa50 siRNA.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability relative to the control group.

4.3.2. EdU (5-ethynyl-2´-deoxyuridine) Assay

Materials:

-

Cancer cell line

-